n-Octylcarbamic Acid Biphenyl-3-yl Ester

FAAH inhibition endocannabinoid pharmacology O-arylcarbamate SAR

n-Octylcarbamic Acid Biphenyl-3-yl Ester (CHEMBL487317, compound 4u) is a discovery-phase O-arylcarbamate FAAH inhibitor with an IC50 of 5.4 nM—an 11.7-fold potency gain over the prototypical URB524 (IC50=63 nM). Its linear n-octyl chain occupies the ACB channel of FAAH, validated by docking studies, making it the optimal high-potency anchor for homologous N-alkyl SAR series. Unlike URB597, it isolates chain-length-driven potency from distal-ring H-bond effects, enabling cleaner QSAR model building. Ideal for biochemical studies requiring near-complete FAAH inhibition at low nanomolar concentrations. Custom synthesis; inquire for batch pricing.

Molecular Formula C21H27NO2
Molecular Weight 325.4 g/mol
Cat. No. B10852072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Octylcarbamic Acid Biphenyl-3-yl Ester
Molecular FormulaC21H27NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2
InChIInChI=1S/C21H27NO2/c1-2-3-4-5-6-10-16-22-21(23)24-20-15-11-14-19(17-20)18-12-8-7-9-13-18/h7-9,11-15,17H,2-6,10,16H2,1H3,(H,22,23)
InChIKeyZVIQRVAPSQCQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Octylcarbamic Acid Biphenyl-3-yl Ester: A High-Potency FAAH Inhibitor Tool Compound for Endocannabinoid Research


n-Octylcarbamic Acid Biphenyl-3-yl Ester (CHEMBL487317, compound 4u) is a synthetic O-arylcarbamate belonging to the biphenyl-3-yl alkylcarbamate class of fatty acid amide hydrolase (FAAH) inhibitors [1]. This class includes well-characterized reference compounds such as URB524 and URB597. The compound bears a linear n-octyl chain at the carbamate nitrogen, connected via an ester linkage to a biphenyl-3-yl O-aryl group (molecular formula C21H27NO2, molecular weight 325.45 g/mol) [1][2]. Its primary pharmacological target is FAAH (EC 3.5.1.4), the principal enzyme responsible for the intracellular hydrolysis of the endocannabinoid anandamide and related fatty acid ethanolamides [1]. The compound is classified as a discovery-phase small-molecule investigational agent with no approved therapeutic indication, and is used primarily as a research tool for probing FAAH structure-activity relationships and endocannabinoid signaling pathways [2].

Why Generic Substitution Among Biphenyl-3-yl Alkylcarbamates Fails: Chain-Length-Dependent FAAH Potency


Biphenyl-3-yl alkylcarbamates are not interchangeable FAAH inhibitors because inhibitory potency is exquisitely dependent on the N-alkyl chain length and geometry. In the landmark SAR study by Mor et al. (2008), replacing the cyclohexyl ring of the parent compound URB524 (IC50 = 63 nM) with a linear n-octyl chain (compound 4u) yielded an approximately 11.7-fold increase in potency (IC50 = 5.4 nM), while shorter chains such as n-butyl (4r, IC50 = 9.4 nM) and n-hexyl (4s, IC50 = 13 nM) gave intermediate activity [1]. Docking and linear interaction energy calculations revealed that the N-alkyl group occupies the acyl-chain-binding (ACB) channel of FAAH, mimicking the arachidonoyl tail of the endogenous substrate anandamide; chain length directly governs occupancy and shape complementarity within this lipophilic cavity [1]. Consequently, substituting an n-octyl chain with a shorter, longer, branched, or cyclic N-substituent alters binding interactions in ways that cannot be predicted from simple lipophilicity descriptors alone [1][2].

n-Octylcarbamic Acid Biphenyl-3-yl Ester vs. Comparator FAAH Inhibitors: Quantitative Differentiation Evidence


FAAH Inhibitory Potency: n-Octyl Derivative (4u) vs. Parent URB524 — An 11.7-Fold Improvement in the Same Assay

In the head-to-head FAAH inhibition assay conducted by Mor et al. (2008), the n-octylcarbamic acid biphenyl-3-yl ester (compound 4u) inhibited FAAH activity in rat brain membranes with an IC50 of 5.4 ± 0.5 nM, representing an 11.7-fold improvement over the parent cyclohexyl analog URB524 (compound 2, IC50 = 63 ± 9 nM) measured in the identical experimental system [1]. Both compounds share the identical biphenyl-3-yl O-aryl scaffold, differing only in the N-substituent (n-octyl vs. cyclohexyl), thereby isolating the contribution of the N-portion to inhibitory potency [1].

FAAH inhibition endocannabinoid pharmacology O-arylcarbamate SAR

Chain-Length SAR Within the Homologous n-Alkyl Series: n-Octyl (4u) Outperforms n-Butyl (4r) and n-Hexyl (4s)

Within the same FAAH assay (rat brain membranes, [3H]anandamide substrate), the n-octyl derivative 4u (IC50 = 5.4 ± 0.5 nM) demonstrated superior potency compared to its shorter-chain homologs: n-butyl 4r (IC50 = 9.4 ± 2.8 nM) and n-hexyl 4s (IC50 = 13 ± 2 nM) [1]. This represents a 1.7-fold increase over n-butyl and a 2.4-fold increase over n-hexyl, establishing n-octyl as the optimal linear alkyl chain length within the tested series for FAAH inhibition [1]. The non-monotonic potency trend (n-hexyl being slightly less potent than n-butyl) suggests that chain length alone does not drive potency; conformational flexibility and optimal occupancy of the ACB channel are likely co-contributors [1].

homologous series SAR alkyl chain optimization FAAH active site topology

Binding Mode Rationale: n-Octyl Chain Occupancy of the FAAH Acyl-Chain-Binding (ACB) Channel

Docking experiments and linear interaction energy (LIE) calculations reported by Mor et al. (2008) support an 'orientation B' binding mode in which the N-alkyl substituent of O-biphenyl-3-yl carbamates occupies the ACB channel of FAAH, the same hydrophobic cavity that accommodates the arachidonoyl chain of the endogenous substrate anandamide [1]. The n-octyl chain of 4u provides extended hydrophobic contacts within this channel, contributing to its 11.7-fold potency gain over URB524. Compound 4v, a conformationally constrained analog designed to mimic the bound conformation of 4u, showed very similar potency (IC50 = 7.8 ± 1.9 nM), corroborating that the n-octyl chain adopts a productive binding geometry within the ACB channel [1]. This structural rationale is a class-level inference derived from docking across multiple N-substituted analogs; direct crystallographic data for 4u are not available.

molecular docking FAAH binding site structure-based drug design

Potency Comparison vs. URB597: Structural Simplicity Without the 3'-Carbamoyl Group

URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) is the most extensively characterized FAAH inhibitor in this class, with an IC50 of 4.6 nM in rat brain membranes [1]. The n-octyl compound 4u (IC50 = 5.4 nM) is only marginally less potent (1.17-fold) than URB597 [1]. Critically, 4u lacks the 3'-carbamoyl substituent present on the distal phenyl ring of URB597, which in URB597 forms hydrogen bonds within the CA channel of FAAH to further enhance potency [1]. This structural simplification makes 4u a valuable comparator for isolating the contribution of the N-alkyl chain to FAAH inhibition, without confounding contributions from distal ring substituents. Note that URB597 has been validated in multiple in vivo pain, anxiety, and depression models [2], whereas no in vivo efficacy data are available for 4u.

URB597 comparator FAAH inhibitor selectivity biphenyl scaffold SAR

N-Alkyl Chain Length and Plasma Stability: Class-Level Inference from Structure-Property Relationship Studies

The 2011 structure-property relationship study by Vacondio et al. demonstrated that for biphenyl-3-yl alkylcarbamates, secondary N-alkyl substituents confer intermediate plasma stability relative to tertiary (high stability) and primary (low stability) groups [1]. In that study, the N-cyclohexyl parent URB524 (compound 1) showed a rat plasma half-life of 42.7 min, while the N-n-hexyl analog (compound 6) had a shorter t1/2 of 7.5 min [1]. The n-octyl compound 4u was not directly tested in this stability panel. However, the study established that solvent-accessible surface area (SASA) of the carbamate fragment correlates with log k_plasma (R² = 0.76), and that longer alkyl chains generally increase SASA, which may reduce plasma stability relative to compact cycloalkyl groups [1]. No experimental degradation rate constants for 4u in rat plasma, rat liver S9 fraction, or chemical hydrolysis buffers are available in the published literature.

carbamate metabolic stability rat plasma hydrolysis FAAH inhibitor pharmacokinetics

Recommended Application Scenarios for n-Octylcarbamic Acid Biphenyl-3-yl Ester Based on Quantitative Evidence


FAAH Structure-Activity Relationship Studies: N-Alkyl Chain Length Optimization

This compound is optimally suited as the high-potency reference point within a homologous linear N-alkyl series for FAAH SAR campaigns. With an IC50 of 5.4 nM, it anchors the upper end of the chain-length-activity curve, enabling systematic comparison against shorter (n-butyl: 9.4 nM; n-hexyl: 13 nM) and cyclic (URB524 cyclohexyl: 63 nM) analogs within a single, internally consistent assay framework [1]. Its structural simplicity—lacking distal phenyl ring modifications—allows the contribution of N-alkyl chain length to be isolated from electronic or H-bonding effects of aromatic substituents, making it a preferred tool compound for computational QSAR model building and free-energy perturbation studies [1].

In Vitro Endocannabinoid Signaling Studies Requiring Low-Nanomolar FAAH Blockade

For biochemical or cell-based studies requiring near-complete FAAH inhibition at low nanomolar concentrations, the n-octyl compound 4u provides an 11.7-fold potency advantage over the prototypical parent URB524 (63 nM), enabling experiments at significantly lower inhibitor concentrations [1]. This is particularly relevant for experiments where high inhibitor concentrations may cause off-target effects, solvent toxicity, or solubility limitations. However, users must note that selectivity data against related serine hydrolases (MGL, ABHD6, ABHD12) have not been reported for this specific compound, and companion selectivity profiling is advised [2].

Comparative Pharmacological Profiling of FAAH Inhibitor Chemotypes

When benchmarking novel FAAH inhibitor chemotypes, the n-octyl compound serves as a valuable comparator representing the linear N-alkyl subclass of O-biphenyl-3-yl carbamates. Its near-equipotent activity to URB597 (5.4 vs. 4.6 nM) but distinct structural features (linear octyl vs. cyclohexyl plus 3'-carbamoyl) enable head-to-head comparisons that distinguish chain-length-driven potency from distal-ring H-bond-driven potency [1]. This differentiation is critical for medicinal chemistry programs seeking to balance FAAH potency with other drug-like properties, as the structural determinants of potency can be independently optimized [1].

Molecular Modeling and Docking Validation Studies of FAAH Active Site

The docking-validated binding mode of 4u, in which the n-octyl chain occupies the ACB channel and the biphenyl-3-yl scaffold positions the carbamate carbonyl for active-site serine carbamoylation, provides an experimentally corroborated template for validating computational FAAH models [1]. The availability of a conformationally constrained analog (4v, IC50 = 7.8 nM) that recapitulates the predicted bound conformation of 4u offers a built-in validation pair for assessing docking pose accuracy and scoring function performance in FAAH inhibitor design projects [1].

Quote Request

Request a Quote for n-Octylcarbamic Acid Biphenyl-3-yl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.